
(-)-Ketoconazole-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Ketoconazole-d3: is a deuterated form of ketoconazole, a synthetic antifungal medication used to treat a variety of fungal infections. The deuterium atoms replace hydrogen atoms in the molecular structure, which can enhance the compound’s stability and alter its pharmacokinetic properties. This modification is particularly useful in scientific research and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Ketoconazole-d3 involves the incorporation of deuterium atoms into the ketoconazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated starting materials in the synthesis process to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet pharmaceutical standards.
化学反应分析
Types of Reactions:
Oxidation: (-)-Ketoconazole-d3 can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of derivatives with altered properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.
科学研究应用
Chemistry:
Isotope Labeling: (-)-Ketoconazole-d3 is used as an isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology:
Metabolic Studies: The deuterated form is used to study the metabolism of ketoconazole in biological systems, providing insights into its pharmacokinetics and pharmacodynamics.
Medicine:
Pharmacokinetic Studies: this compound is used in clinical research to study the absorption, distribution, metabolism, and excretion of ketoconazole, aiding in the development of more effective antifungal therapies.
Industry:
Drug Development: The compound is used in the pharmaceutical industry to develop new formulations and improve the stability and efficacy of antifungal medications.
作用机制
Molecular Targets and Pathways: (-)-Ketoconazole-d3 exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death.
相似化合物的比较
Ketoconazole: The non-deuterated form of the compound, widely used as an antifungal medication.
Itraconazole: Another antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Fluconazole: A triazole antifungal with a broader spectrum of activity and different pharmacokinetic profile.
Uniqueness: (-)-Ketoconazole-d3 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in scientific research and pharmaceutical applications. The deuterium modification can lead to differences in metabolic pathways and pharmacokinetics, making it a valuable tool in drug development and research.
属性
分子式 |
C26H28Cl2N4O4 |
|---|---|
分子量 |
534.4 g/mol |
IUPAC 名称 |
2,2,2-trideuterio-1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1/i1D3 |
InChI 键 |
XMAYWYJOQHXEEK-IXFOOOSBSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
规范 SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


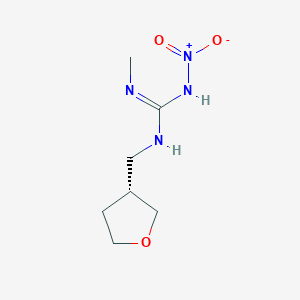

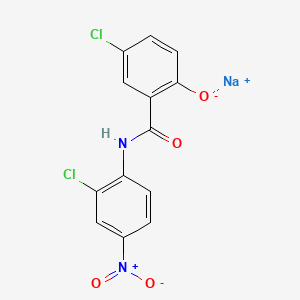
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12400241.png)
methylsulfanyl]butanoic acid](/img/structure/B12400242.png)
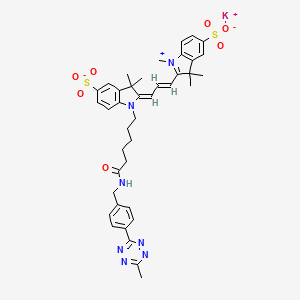
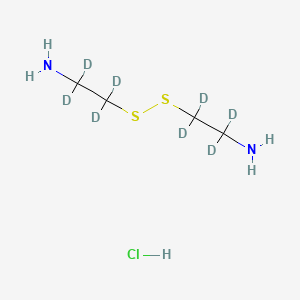
![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12400249.png)


![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)
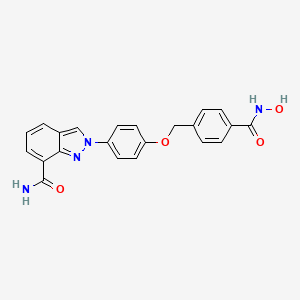
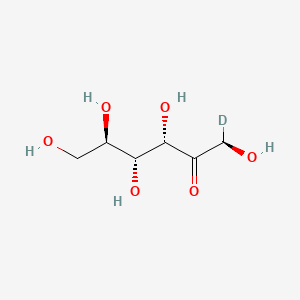
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)
